

# theoretical properties of 6-Chloro-5-iodopyridin-2-amine

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## Compound of Interest

Compound Name: 6-Chloro-5-iodopyridin-2-amine

Cat. No.: B1401291

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An In-depth Technical Guide to the Theoretical Properties of **6-Chloro-5-iodopyridin-2-amine**

## Executive Summary

**6-Chloro-5-iodopyridin-2-amine** is a strategically important heterocyclic building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Its unique trifunctional substitution pattern—comprising an electron-donating amine group and two distinct electron-withdrawing halogens on a pyridine scaffold—imparts a highly differentiated reactivity profile. This guide provides a comprehensive analysis of the theoretical properties of this molecule, offering researchers and development professionals a predictive framework for its behavior. By integrating computational insights with established chemical principles, we will explore the electronic structure, spectroscopic signatures, and reactivity landscape of this versatile intermediate, providing a foundation for its rational application in complex molecular design.

## Molecular Structure and Physicochemical Properties

The foundational characteristics of **6-Chloro-5-iodopyridin-2-amine** dictate its handling, solubility, and general behavior in a laboratory setting. The molecule's structure is defined by a pyridine ring substituted at the 2-position with an amine group, at the 6-position with chlorine, and at the 5-position with iodine.

The IUPAC name for this compound is **6-chloro-5-iodopyridin-2-amine**.<sup>[1]</sup> It is registered under CAS Number 1221398-11-3.<sup>[1][2][3]</sup> The strategic placement of these functional groups creates a molecule with significant potential for selective chemical transformations. The amine group acts as a strong electron-donating group through resonance, while the chlorine and iodine atoms act as electron-withdrawing groups through induction. This electronic push-pull system is key to its reactivity.

Table 1: Core Physicochemical Properties of **6-Chloro-5-iodopyridin-2-amine**

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>4</sub> ClIN <sub>2</sub>	<sup>[1][2][3]</sup>
Molecular Weight	254.46 g/mol	<sup>[1][3][4]</sup>
Exact Mass	253.91077 Da	<sup>[1]</sup>
Density (Predicted)	2.139 ± 0.06 g/cm <sup>3</sup>	<sup>[1][2]</sup>
Boiling Point (Predicted)	340.4 ± 42.0 °C	<sup>[1][2]</sup>
pKa (Predicted)	1.12 ± 0.10	<sup>[1]</sup>
XLogP3 (Predicted)	2.503	<sup>[1]</sup>
Appearance	White or off-white powder or crystalline powder	<sup>[5]</sup>
Solubility	Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.	<sup>[5]</sup>

## Theoretical and Computational Analysis

A theoretical understanding of the electronic landscape of **6-Chloro-5-iodopyridin-2-amine** is paramount for predicting its reactivity. Computational methods, such as Density Functional

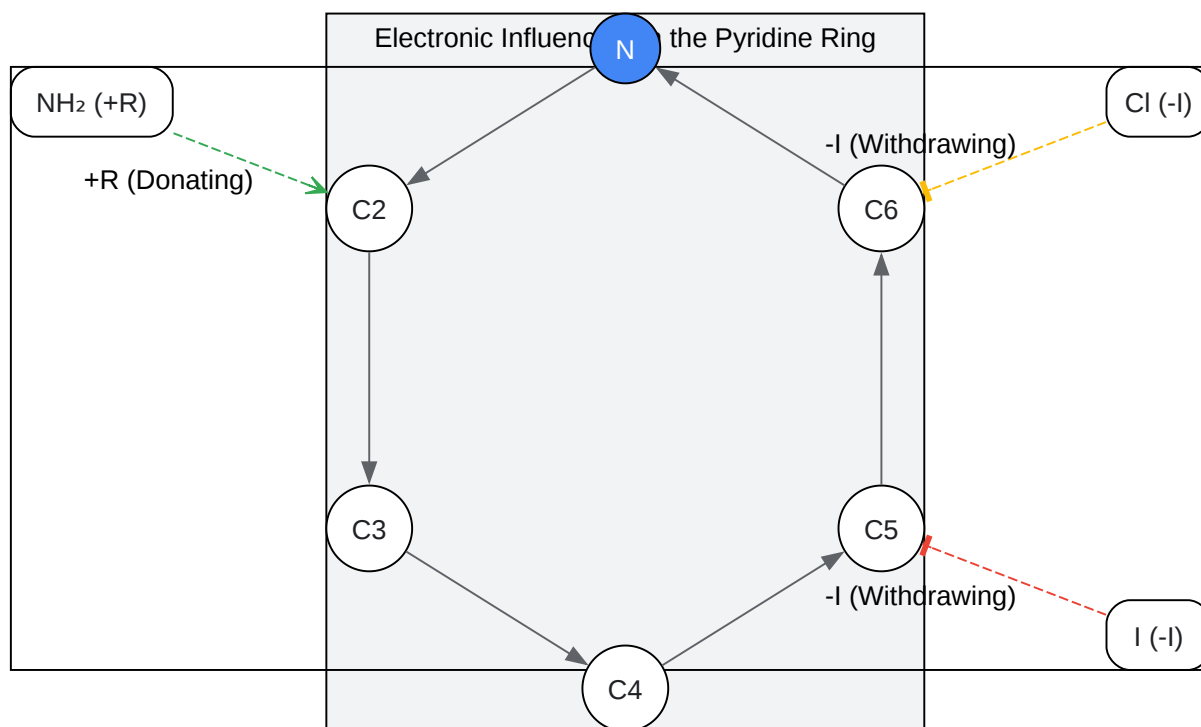
Theory (DFT), provide valuable insights into charge distribution and molecular orbital energies, which are not directly observable but govern chemical behavior.<sup>[6][7]</sup>

## Electronic Properties and Electrostatic Potential

The electronic nature of the pyridine ring is significantly modulated by its three substituents. The interplay of inductive and resonance effects governs the electron density at each position.

- **Amine Group (-NH<sub>2</sub>):** Located at the 2-position, the amine group exerts a strong electron-donating effect (+R) by delocalizing its lone pair into the ring. This increases electron density, particularly at the ortho (position 3) and para (position 5) carbons.
- **Halogens (-Cl, -I):** Both chlorine and iodine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the carbons to which they are attached (C6 and C5, respectively).

This electronic tug-of-war results in a nuanced charge distribution. The C5 position is influenced by both the donating amine and the withdrawing iodine, while the C6 position is primarily influenced by the withdrawing chlorine and the ring nitrogen. The electrostatic potential map would reveal a highly electron-rich region near the amino group and electron-deficient regions near the halogen atoms. This polarity is critical for directing intermolecular interactions and electrophilic or nucleophilic attacks.



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Diagram of substituent electronic effects.

## Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

- **HOMO:** The HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amine group and the  $\pi$ -system of the pyridine ring. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity).
- **LUMO:** The LUMO will likely be distributed across the electron-deficient pyridine ring, particularly influenced by the halogen substituents. Its energy level reflects the molecule's ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a crucial parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This compound's push-pull nature likely results in a moderately sized gap, rendering it stable enough for isolation but reactive enough for synthetic transformations.

## Spectroscopic Profile

While experimental spectra are definitive, theoretical principles allow for the prediction of  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, which can aid in structural confirmation. The predicted shifts are based on the electronic environment of each nucleus.

Table 2: Predicted NMR Spectroscopic Data for **6-Chloro-5-iodopyridin-2-amine**

Nucleus	Position	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
$^1\text{H}$ NMR	$\text{H}_3$	~6.5 - 6.8	Shielded by the +R effect of the adjacent - $\text{NH}_2$ group.
$\text{H}_4$	~7.5 - 7.8	Deshielded relative to $\text{H}_3$ due to distance from - $\text{NH}_2$ and proximity to electron-withdrawing iodine.	
- $\text{NH}_2$	~4.5 - 5.5 (broad)	Protons on nitrogen are exchangeable and often appear as a broad singlet.	
$^{13}\text{C}$ NMR	$\text{C}_2$	~158 - 162	Strongly deshielded by the attached amino group and ring nitrogen.
$\text{C}_3$	~108 - 112	Highly shielded by the strong +R effect of the adjacent amino group.	
$\text{C}_4$	~140 - 145	Deshielded due to its position relative to the ring nitrogen and iodine.	
$\text{C}_5$	~85 - 95	Shielded by the heavy atom effect of iodine, despite its electronegativity.	
$\text{C}_6$	~150 - 155	Deshielded by the attached chlorine and the adjacent ring nitrogen.	

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

## Reactivity and Synthetic Utility

The primary value of **6-Chloro-5-iodopyridin-2-amine** lies in its capacity for selective, sequential functionalization. This regioselectivity is a direct consequence of the differing bond strengths of the C-I and C-Cl bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.

This predictable reactivity allows for a modular approach to synthesis, where the C5 position is functionalized first, followed by a subsequent reaction at the C6 position if desired.

## Generalized Protocol for Suzuki-Miyaura Coupling

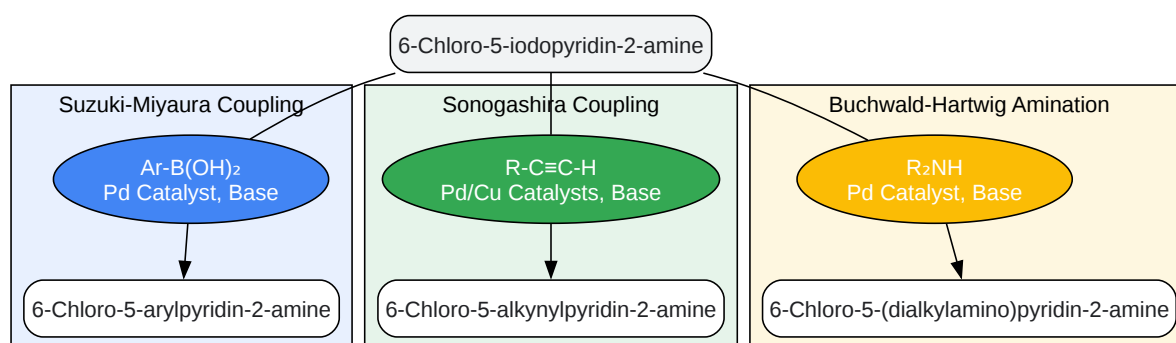
This reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide with a boronic acid or ester.

- **Reaction Setup:** To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add **6-Chloro-5-iodopyridin-2-amine** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
- **Reaction Execution:** Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , concentrate under reduced pressure, and purify the residue by column chromatography.

## Generalized Protocol for Sonogashira Coupling

This reaction efficiently forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.

- **Reaction Setup:** In a reaction vessel under an inert atmosphere, dissolve **6-Chloro-5-iodopyridin-2-amine** (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent such as THF or DMF.
- **Catalyst Addition:** Add a palladium catalyst (e.g.,  $\text{PdCl}_2(\text{PPh}_3)_2$ , 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a degassed amine base (e.g., Triethylamine or Diisopropylamine).
- **Reaction Execution:** Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
- **Workup:** Filter the reaction mixture to remove salts, and concentrate the filtrate.
- **Purification:** Purify the crude product via silica gel chromatography to yield the 5-alkynyl-6-chloropyridin-2-amine derivative.



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